(5-Chloro-1H-indazol-3-yl)methanol

Vue d'ensemble

Description

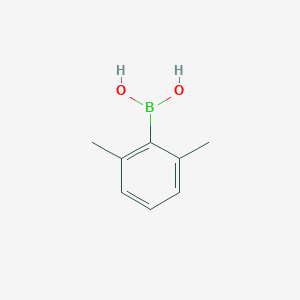

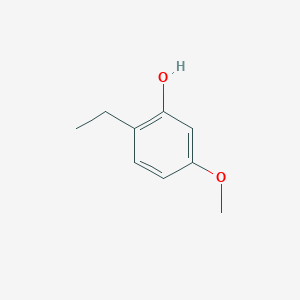

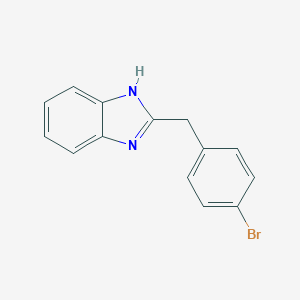

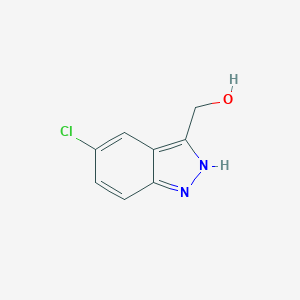

“(5-Chloro-1H-indazol-3-yl)methanol” is a compound that is structurally classified as a synthetic cannabinoid . It is a light yellow to yellow powder or crystals . The InChI code for this compound is 1S/C8H8N2O/c11-5-6-1-2-8-7 (3-6)4-9-10-8/h1-4,11H,5H2, (H,9,10) .

Synthesis Analysis

The synthesis of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “(5-Chloro-1H-indazol-3-yl)methanol” is C8H7ClN2O . The compound belongs to the class of indazoles, which are aromatic organic compounds with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

“(5-Chloro-1H-indazol-3-yl)methanol” has a molecular weight of 182.60700 . It has a density of 1.511g/cm3 and a boiling point of 412.438ºC at 760 mmHg .

Applications De Recherche Scientifique

- Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron .

- They are used in ecological pollution remediation and heavy metal ion removal .

- The methods of application involve the secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels .

- The outcomes include the successful regulation of bioavailable iron levels and the remediation of ecological pollution .

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- The methods of application involve various synthetic approaches to indazoles, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

- The outcomes include the successful synthesis of 1H- and 2H-indazoles, which have been used in the development of various drugs .

Siderophores in Environmental Sciences

Indazoles in Medicinal Chemistry

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

- “(5-Chloro-1H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 102735-90-0 . It is often used in the synthesis of other chemical compounds .

- The methods of application typically involve standard laboratory procedures for chemical reactions, including controlled temperature and pressure conditions .

- The outcomes include the successful synthesis of new compounds, which can be used in various fields such as pharmaceuticals, materials science, and more .

- AI models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs can predict the structure and interactions of molecules with unprecedented accuracy .

- The methods of application involve inputting the molecular structure into the AI model, which then predicts the 3D structure and interactions of the molecule .

- The outcomes include a better understanding of the biological world and drug discovery . For example, Isomorphic Labs is already collaborating with pharmaceutical companies to apply it to real-world drug design challenges .

Chemical Synthesis

Drug Design with AI

Safety And Hazards

Orientations Futures

Indazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the medicinal properties of indazoles, including “(5-Chloro-1H-indazol-3-yl)methanol”, need to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIOIPQDAOQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625974 | |

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1H-indazol-3-yl)methanol | |

CAS RN |

102735-90-0 | |

| Record name | (5-Chloro-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-1H-indazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

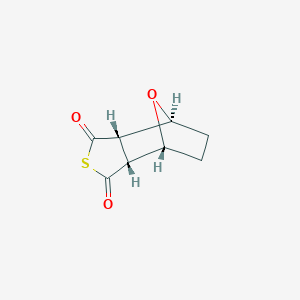

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)

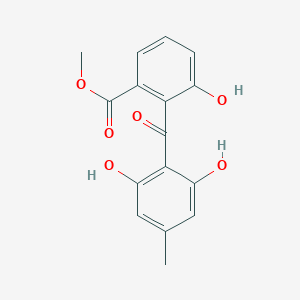

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)